molecular formula C6H12Cl2N2S B3100247 [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride CAS No. 136604-60-9

[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B3100247
CAS No.: 136604-60-9
M. Wt: 215.14
InChI Key: LZJDEPWZKBPSRS-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride: is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets can vary depending on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The specific mode of action can depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways to induce their effects . The specific pathways affected can depend on the exact structure and functional groups present in the compound.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . The specific ADME properties can depend on the exact structure and functional groups present in the compound.

Result of Action

Thiazole derivatives are known to induce various molecular and cellular effects . The specific effects can depend on the exact structure and functional groups present in the compound.

Action Environment

Environmental factors can influence the action of many compounds . The specific influences can depend on the exact structure and functional groups present in the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Comparison: Compared to these similar compounds, [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride has unique structural features that may confer distinct biological activities. Its specific substitution pattern on the thiazole ring can influence its binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDEPWZKBPSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
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[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
Reactant of Route 5
[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
Reactant of Route 6
[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

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